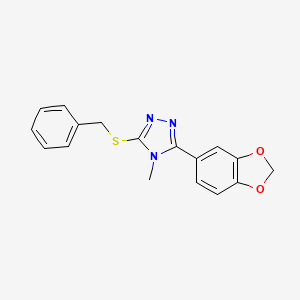![molecular formula C18H22N2O4S B4088519 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide](/img/structure/B4088519.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Co., Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide works by blocking the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. This mechanism of action makes N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide a potential therapeutic agent for the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory cytokines. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-angiogenic effects in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide in laboratory experiments are its selectivity for COX-2, its potency as an inhibitor, and its ability to reduce inflammation and pain. However, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has some limitations, such as its potential toxicity and its lack of selectivity for other targets besides COX-2.
Orientations Futures
There are many potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide. One area of interest is the development of new COX-2 inhibitors that are more selective and less toxic than N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide. Another area of interest is the investigation of the effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide on other targets besides COX-2, such as the immune system or the cardiovascular system. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide could be used in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide is widely used in scientific research as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has been shown to be a potent and selective inhibitor of COX-2, with little or no effect on COX-1, which is involved in the production of prostaglandins that protect the stomach lining and maintain renal function.
Propriétés
IUPAC Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-17(24-15-6-4-3-5-7-15)18(21)20-13-12-14-8-10-16(11-9-14)25(19,22)23/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFVQPJZYCYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(2-fluorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylate](/img/structure/B4088439.png)
![3-butoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088442.png)
![10-phenyl-N-(tetrahydro-2-furanylmethyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4088447.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4088455.png)

![N-benzyl-4-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4088459.png)
![N-(2-fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4088476.png)
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4088483.png)
![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxy-6-iodophenoxy]acetate](/img/structure/B4088488.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088503.png)
![3,4,5-triethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088506.png)
![N-[2-(cyclohexylthio)ethyl]-2-methoxybenzamide](/img/structure/B4088517.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4088522.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4088528.png)